(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid
Description
Contextualization of Chiral Carboxylic Acids and Esters as Advanced Synthetic Intermediates
Chiral carboxylic acids and their ester derivatives are a prominent class of advanced synthetic intermediates. mdpi.commagtech.com.cn Their prevalence in natural products and pharmaceuticals underscores their importance. The carboxylic acid moiety provides a versatile handle for a wide range of chemical transformations, including amide bond formation, reduction to alcohols, and conversion to ketones. The presence of a stereocenter, often at the α or β position, allows for the introduction of chirality into a target molecule from an early stage of the synthetic sequence.
The development of methods for the asymmetric synthesis of these compounds has been a major focus of research. magtech.com.cn Strategies such as enzymatic resolutions, the use of chiral auxiliaries, and asymmetric catalysis have provided access to a vast array of enantiomerically enriched carboxylic acids and esters. magtech.com.cn These intermediates are crucial for the synthesis of a wide range of biologically active molecules.
Significance of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid within the Chiral Building Block Repertoire
While specific research detailing the applications of this compound is limited, its structure suggests a significant potential role as a chiral building block. The designation "(S)" indicates a specific three-dimensional arrangement at the C3 carbon, which is crucial for its interaction with other chiral molecules and for the stereochemical outcome of reactions in which it participates.
The β-acetoxy group is a key feature, as the corresponding β-hydroxy functionality is a common structural motif in biologically active compounds. The acetoxy group can serve as a protecting group for the hydroxyl function or as a leaving group in substitution reactions. The presence of both a free carboxylic acid and an ethyl ester provides orthogonal handles for sequential chemical modifications. This dual functionality allows for a programmed, stepwise elaboration of the molecule, making it a versatile precursor for more complex structures.
Below is a table of the key properties of this compound.
| Property | Value |
| CAS Number | 52485-05-9 |
| Molecular Formula | C8H12O6 |
| Molecular Weight | 204.18 g/mol |
| Appearance | Not specified |
| Chirality | (S) |
Evolution of Synthetic Strategies for β-Functionalized Butyric Acid Derivatives in Academia
The synthesis of β-functionalized butyric acid derivatives has evolved significantly, driven by the need for efficient and stereoselective methods. Early approaches often relied on classical resolutions of racemic mixtures, which are inherently inefficient as they discard half of the material.
The development of chiral pool synthesis, utilizing readily available chiral starting materials like amino acids or carbohydrates, provided a more direct route to some enantiomerically pure β-functionalized butyric acids. However, this approach is limited by the availability of suitable starting materials.
A major breakthrough came with the advent of asymmetric catalysis. The enantioselective reduction of β-keto esters is a powerful strategy for accessing chiral β-hydroxy esters, which are direct precursors to compounds like this compound. Catalysts based on ruthenium, rhodium, and other transition metals, in combination with chiral ligands, have demonstrated high enantioselectivities in these transformations.
More recently, organocatalysis has emerged as a complementary approach. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of reactions, including aldol (B89426) and Michael additions, to generate β-functionalized carbonyl compounds with high enantiomeric excess. These methods avoid the use of potentially toxic and expensive metals.
The table below summarizes some general synthetic approaches to chiral β-hydroxy esters, the precursors to β-acetoxy derivatives.
| Synthetic Strategy | Description | Key Features |
| Enzymatic Resolution | Utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic β-hydroxy ester, allowing for the separation of the two enantiomers. | High selectivity, mild reaction conditions. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. | Predictable stereochemical outcome. |
| Asymmetric Hydrogenation | The enantioselective reduction of a β-keto ester using a chiral metal catalyst and hydrogen gas. | High efficiency and enantioselectivity. |
| Organocatalytic Aldol Reaction | The use of a chiral organocatalyst to promote the enantioselective aldol reaction between an aldehyde and a ketone or ester enolate. | Metal-free, environmentally benign. |
Properties
IUPAC Name |
(3S)-3-acetyloxy-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid
Asymmetric Synthesis Routes and Chiral Induction Strategies
The creation of the chiral center at the C3 position of the butyric acid backbone is a key challenge in the synthesis of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid. Asymmetric synthesis provides a direct pathway to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Enantioselective Construction of the Chiral Center
The primary strategy for the enantioselective construction of the chiral center in the precursor to this compound involves the asymmetric reduction of a prochiral ketone. The precursor, ethyl 3-oxo-4-alkoxybutanoate, can be synthesized and then subjected to asymmetric hydrogenation to create the desired (S)-hydroxyl group, which can subsequently be acetylated.
Another powerful method involves the use of chiral auxiliaries, such as those employed in Evans asymmetric aldol (B89426) reactions. nih.gov This approach allows for the stereocontrolled formation of the carbon-carbon bond that establishes the chiral center. For instance, an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone can yield the desired stereoisomer with good diastereoselectivity. nih.gov Although this method may require additional steps for the removal of the auxiliary, it offers a reliable route to the chiral β-hydroxy acid derivative. nih.gov
Stereoselective Functionalization of Prochiral Precursors
The desymmetrization of prochiral molecules is an elegant strategy in asymmetric synthesis. For butyric acid derivatives, this can be achieved through the enantioselective functionalization of a prochiral precursor. For example, methods involving the palladium-catalyzed enantioselective C(sp³)–H activation of isobutyric acid derivatives using chiral ligands like mono-protected aminomethyl oxazoline (B21484) (MPAO) have been developed to create α-chiral centers. nih.gov While this specific example focuses on the α-position, the principle of desymmetrizing a prochiral starting material can be conceptually applied to the synthesis of β-substituted butyric acids.
Catalytic Asymmetric Reactions Towards the (S)-Configuration
Catalytic asymmetric hydrogenation of β-keto esters is a highly efficient method for producing chiral β-hydroxy esters, which are direct precursors to the target molecule after acetylation. This transformation is often achieved using transition metal catalysts complexed with chiral ligands.
Ruthenium-based catalysts, in particular, have shown excellent performance. For instance, ruthenium catalysts bearing chiral diphosphine ligands like C3*-TunePhos have been successfully employed in the asymmetric hydrogenation of β-keto esters, achieving excellent enantiomeric excess (ee) values. Another notable class of ligands for asymmetric catalysis are C2-symmetric chiral bis(oxazoline) ligands, which can be used with various transition metals. thieme-connect.comacs.org Nickel(II) complexes with bis(oxazoline) ligands have been utilized for the asymmetric α-hydroxylation of β-keto esters, demonstrating high yields and enantioselectivities. rsc.org
| Catalyst/Ligand System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |
| Ruthenium-C3*-TunePhos | β-Keto Esters | (S)-β-Hydroxy Ester | High |
| Bis(oxazoline)-Ni(II) | Cyclic β-Keto Esters | Chiral α-Hydroxy-β-keto ester | Up to 99% |
Table 1: Examples of Catalytic Asymmetric Reactions for the Synthesis of Chiral Hydroxy Esters. This table illustrates the effectiveness of different chiral catalyst systems in producing enantiomerically enriched hydroxy esters, which are key intermediates.
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility. nih.gov Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for the synthesis of chiral compounds like this compound. These methods often combine the versatility of chemical synthesis with the precision of enzymatic transformations. nih.gov
Enzyme-Catalyzed Derivatizations of Butyric Acid Scaffolds
Enzymes, particularly lipases and reductases, are highly effective in the stereoselective modification of butyric acid derivatives. Lipases are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. jmbfs.org In the context of the target molecule, a racemic mixture of ethyl 3-hydroxy-4-oxobutanoate could be resolved using a lipase (B570770) to selectively acylate the (S)-enantiomer, directly yielding this compound. For example, Candida antarctica lipase B (CAL-B) is a well-known biocatalyst for such transformations. researchgate.net
Reductases play a crucial role in the asymmetric reduction of ketones. NADH-dependent reductases from various microorganisms have been employed for the synthesis of chiral hydroxybutanoates. For instance, a reductase from Candida magnoliae overexpressed in Escherichia coli has been used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from the corresponding ketone with over 99.9% ee. nih.gov Similarly, acetoacetyl-CoA reductases from Ralstonia eutropha and Zoogloea ramigera have been shown to catalyze the asymmetric reduction of ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutanoate with greater than 99% ee. nih.gov
Novel Enzymatic Cascades for Chiral Intermediate Production
The generation of the critical (S)-chiral center is a pivotal step in the synthesis of the target molecule. Biocatalysis, particularly through enzymatic cascades, presents an elegant and highly selective solution. These methods often employ whole-cell or isolated enzyme systems to produce key chiral intermediates with high enantiomeric purity, which are then converted to the final product.
A prominent strategy involves the asymmetric reduction of a keto-ester precursor, such as diethyl 2-oxosuccinate. Ketoreductases (KREDs) are particularly effective for this transformation. In a process analogous to the synthesis of other valuable chiral hydroxy esters, a KRED can be used to reduce the ketone functionality to the desired (S)-alcohol. researchgate.net To ensure the continuous operation of the reductase, a cofactor regeneration system is typically required. This is often achieved by coupling the primary reaction with a second enzyme, like glucose dehydrogenase (GDH), which regenerates the NADPH or NADH consumed by the KRED. researchgate.net
Another powerful enzymatic approach utilizes halohydrin dehalogenases. google.com This method may start with a precursor like (S)-4-chloro-3-hydroxybutyrate, which is enzymatically converted into a chiral epoxide intermediate. google.com This epoxide is then subjected to a ring-opening reaction to install the necessary functional groups, establishing the desired stereochemistry. google.com Research into the synthesis of related chiral synthons, such as ethyl (R)-4-cyano-3-hydroxybutanoate, has demonstrated the power of this approach, achieving high enantiomeric excess (ee) and yields. researchgate.netgoogle.com The optimization of such enzymatic reactions involves careful control of pH, substrate concentration, and temperature to maximize conversion and enzyme stability. researchgate.net
| Enzymatic Approach | Enzyme Class | Substrate Example | Product (Chiral Intermediate) | Key Advantage | Reference |
| Asymmetric Reduction | Ketoreductase (KRED) | Diethyl 2-oxosuccinate | Diethyl (S)-2-hydroxysuccinate | High enantioselectivity, direct formation of the required stereocenter. | researchgate.net |
| Epoxide Formation | Halohydrin dehalogenase | (S)-4-chloro-3-hydroxybutanoate derivative | Chiral epoxide intermediate | Creates a reactive intermediate for further functionalization. | google.com |
| Dehydrogenase System | Lactate Dehydrogenase (LDH) / Formate Dehydrogenase (FDH) | Pyruvate derivatives | Chiral hydroxy acids | Demonstrates the principle of cofactor regeneration for scalability. | nih.gov |
Multi-Step Organic Synthesis from Readily Available Precursors
Traditional organic synthesis provides robust and adaptable routes to this compound by building the molecule from simple, commercially available starting materials.
Succinic acid and its anhydride (B1165640) are ideal starting points for the synthesis due to their low cost and appropriate four-carbon backbone. nih.gov A common initial step is the mono-esterification of succinic anhydride. Reacting succinic anhydride with ethanol (B145695), often under reflux with an acid catalyst, facilitates a ring-opening reaction to produce monoethyl succinate (B1194679) (4-ethoxy-4-oxobutanoic acid). rsc.org
The primary challenge in this route is the subsequent introduction of the hydroxyl group stereoselectively at the C3 position. This can be approached through methods such as asymmetric alpha-hydroxylation of the corresponding enolate or a multi-step sequence involving bromination followed by nucleophilic substitution with a hydroxyl equivalent and subsequent inversion of stereochemistry if necessary. The dianion of a tert-butyl succinate ester has been shown to be amenable to alkylation, indicating the feasibility of functionalizing this carbon backbone. researchgate.net
An alternative and highly effective strategy begins with precursors that already contain some of the required functionality, such as keto- or hydroxy-butyric acid derivatives. A prominent precursor is a dialkyl ester of 2-oxosuccinic acid (a keto-butyric acid derivative). The key step in this pathway is the asymmetric reduction of the ketone. As discussed in the enzymatic section, this can be achieved with high stereocontrol using biocatalysts like ketoreductases or with chiral chemical reducing agents. researchgate.net
Alternatively, one could start from an existing chiral pool material like (S)-malic acid (a hydroxy-succinic acid). The synthesis would involve a sequence of protection and functional group manipulations. The existing (S)-hydroxyl group would first be protected, followed by selective esterification of the two carboxylic acid groups to introduce the ethoxy carbonyl moiety at the desired position before a final deprotection and acetylation of the hydroxyl group. Syntheses of related compounds like 4-amino-3-hydroxybutyric acid have been achieved from various precursors, highlighting the versatility of manipulating such functionalized backbones. researchgate.net
The final stages of the synthesis require the precise installation of the ethoxy and acetoxy groups.
The ethoxy carbonyl moiety is an ethyl ester. If not carried through from the start (e.g., from diethyl succinate), it can be formed via Fischer esterification of a corresponding carboxylic acid precursor with ethanol in the presence of an acid catalyst. When starting with a diacid like succinic acid or a diester like diethyl succinate, achieving the mono-ester selectively can be challenging. This is often accomplished by the controlled partial hydrolysis of the diester or by the direct mono-esterification of succinic anhydride, which yields the monoester cleanly.
The acetoxy moiety is introduced by the acetylation of the precursor alcohol, (S)-3-hydroxy-4-ethoxy-4-oxobutanoic acid. This is a standard transformation typically accomplished by reacting the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is generally performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves as a catalyst and scavenges the acidic byproduct.
Process Optimization and Scalability Considerations in Laboratory-Scale Synthesis
Transitioning a synthetic route from a theoretical concept to a practical laboratory procedure requires careful optimization of reaction parameters to maximize yield, purity, and efficiency. For both chemical and enzymatic pathways, temperature is a critical variable. Certain organometallic reactions may require cryogenic temperatures (e.g., -75°C to -30°C) to control reactivity and prevent side reactions, while other steps may need heating or reflux to proceed at a reasonable rate. google.com
The choice of solvent is also crucial, as it can influence reaction rates, selectivity, and the ease of product purification. elsevierpure.com Purification of the final product and intermediates is a key step in ensuring high quality. Column chromatography is a common laboratory technique for isolating compounds of high purity, while crystallization can be a more scalable alternative for solid products. rsc.org For laboratory-scale synthesis, optimizing for a straightforward purification process can significantly reduce time and resource consumption.
Chemical Reactivity and Transformational Chemistry of S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid is a primary site for a range of chemical modifications, including the formation of esters and amides, reduction to alcohols, and decarboxylation reactions.
Formation of Diverse Esters and Amides
The carboxylic acid moiety can be readily converted into a wide array of esters and amides through various synthetic methodologies.
Esterification: The formation of esters from the carboxylic acid can be achieved through Fischer esterification. This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the esterification of succinic acid and its derivatives has been demonstrated using reactive distillation to achieve high conversion rates. researchgate.net
Amide Formation: The synthesis of amides from the carboxylic acid functionality can be accomplished through several routes. Direct condensation with an amine is possible but often requires high temperatures to remove water. wikipedia.org More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions. masterorganicchemistry.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which promote the formation of an active ester that is subsequently attacked by the amine. masterorganicchemistry.com Other methods involve the conversion of the carboxylic acid to an acyl halide or anhydride (B1165640), which then readily reacts with an amine. masterorganicchemistry.com A variety of catalysts, including boric acid and various metal complexes, can also facilitate the direct amidation of carboxylic acids. libretexts.orgorganic-chemistry.org
Table 1: Selected Methods for Ester and Amide Formation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amide Formation | Amine, Dehydrating Agent (e.g., DCC) | Amide |
Reduction to Corresponding Alcohol Derivatives
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to their corresponding primary alcohols. The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, followed by reduction. An aqueous workup is then necessary to protonate the resulting alkoxide.
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids. For substrates containing other reducible functional groups, chemoselectivity can be a challenge. Borane (BH₃) is a notable alternative that can selectively reduce carboxylic acids in the presence of other functional groups like esters and ketones.
Table 2: Reduction of Carboxylic Acid Functionality
| Reducing Agent | Reactivity with Carboxylic Acid | Selectivity | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Low (reduces esters as well) | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Very Low/Ineffective | - | No reaction |
| Borane (BH₃) | High | High (selective for carboxylic acids over esters) | Primary Alcohol |
Decarboxylation and Related Transformations
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly under certain conditions. While the direct decarboxylation of a simple carboxylic acid is difficult, compounds with specific structural features, such as β-keto acids or malonic acids, undergo decarboxylation more readily upon heating. youtube.com
This compound is a derivative of malic acid. The decarboxylation of malonic acid derivatives can be achieved through various methods, including thermal decomposition and photoredox catalysis. nih.govorganic-chemistry.org Oxidative decarboxylation of malic acid to yield malonate has also been reported using bifunctional catalysts. researchgate.net For the title compound, hydrolysis of the acetoxy group to a hydroxyl, followed by oxidation to a ketone, would generate a β-keto acid structure, which would be prone to decarboxylation.
Transformations Involving the Acetoxy Group
The acetoxy group, being an ester, is susceptible to hydrolysis, transesterification, and nucleophilic attack, offering another avenue for the chemical modification of the molecule.
Hydrolysis and Transesterification Reactions
The acetoxy group can be cleaved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and water, the acetoxy group can be hydrolyzed to a hydroxyl group, yielding (S)-3-hydroxy-4-ethoxy-4-oxobutyric acid and acetic acid. This reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to the irreversible hydrolysis of the acetoxy group. This reaction, known as saponification, results in the formation of the corresponding carboxylate salt and an alcohol. In the case of the title compound, both the acetoxy and the ethyl ester can be hydrolyzed under these conditions. Studies on the hydrolysis of related diesters, such as diethyl 2-(perfluorophenyl)malonate, have shown that the reaction can be challenging and may require vigorous conditions. nih.govbeilstein-journals.org
Transesterification: The acetoxy group can also undergo transesterification in the presence of an alcohol and an acid or base catalyst, leading to the formation of a different ester at that position.
Nucleophilic Displacement and Substitution Strategies
The acetoxy group can potentially act as a leaving group in nucleophilic substitution reactions, although it is generally considered a poor leaving group. For the acetoxy group to be displaced by a nucleophile, it typically requires activation.
One strategy involves the in-situ conversion of the hydroxyl group (formed from hydrolysis of the acetoxy group) into a better leaving group, such as a tosylate or mesylate. This would then allow for subsequent nucleophilic attack by a wide range of nucleophiles.
Direct nucleophilic attack on the carbon bearing the acetoxy group is less common for aliphatic systems unless the nucleophile is particularly strong or the reaction is facilitated by specific conditions. In the context of aromatic systems, nucleophilic aromatic substitution occurs when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While not directly analogous, the principles of nucleophilic attack and leaving group ability are relevant.
Reactions at the Ethyl Ester Moiety
The ethyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of this part of the molecule to yield different functionalities.
Saponification and Ester Hydrolysis
Saponification, the base-mediated hydrolysis of an ester, and acid-catalyzed ester hydrolysis are fundamental reactions for converting the ethyl ester back to a carboxylic acid. In the context of this compound, this reaction would lead to (S)-2-acetoxy-succinic acid.
The selective monohydrolysis of symmetric diesters, such as dialkyl malonates, has been achieved with high efficiency using aqueous potassium hydroxide (KOH) with a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures (0 °C). researchgate.net This method is practical and typically yields the corresponding half-esters in high yields without inducing decarboxylation. researchgate.net For instance, alkaline hydrolysis of diethyl malonate readily occurs at 0 °C to produce ethyl hydrogen malonate. researchgate.net
Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is another route to the dicarboxylic acid. uta.edu This reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst. uta.edu
Transesterification with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases and is a valuable tool for modifying the ester functionality. For this compound, transesterification would allow the replacement of the ethyl group with other alkyl or aryl groups, potentially altering the physical and chemical properties of the molecule.
While specific studies on the transesterification of this compound were not found, the reaction is a standard transformation for esters. For example, maleic acid esters can undergo transesterification in the presence of acid or base catalysts. nih.gov The reaction mechanism under basic conditions involves the attack of an alkoxide on the ester carbonyl, while under acidic conditions, the carbonyl is first protonated to increase its electrophilicity.
Selective Reduction of the Ester Carbonyl
The selective reduction of the ethyl ester in the presence of a carboxylic acid and an acetoxy group presents a significant challenge due to the similar reactivity of esters and carboxylic acids towards many reducing agents. However, certain reagents and conditions allow for this chemoselectivity.
While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces both esters and carboxylic acids, less reactive hydrides can offer greater selectivity. nih.gov Borane (BH₃) complexes are known to selectively reduce carboxylic acids in the presence of esters. Conversely, to selectively reduce the ester, one might consider methods that activate the ester or use a milder reducing agent under controlled conditions. The reduction of esters to aldehydes often proves difficult as aldehydes are typically more reactive than the starting ester, leading to over-reduction to the alcohol. nih.gov
Stereochemical Integrity and Epimerization Studies of this compound
The stereocenter at the C3 position, bearing the acetoxy group, is a crucial feature of this compound. Maintaining the integrity of this chiral center during chemical transformations is often paramount. Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential side reaction, particularly under conditions that can form an enolate at the α-carbon (C3).
The hydrogen atom at the C3 position is alpha to the ester carbonyl, making it potentially acidic. Under basic conditions, deprotonation could lead to the formation of an enolate. This planar intermediate, upon reprotonation, can lead to a mixture of (S) and (R) enantiomers, resulting in racemization or epimerization. uta.edu The ease of this process depends on the acidity of the α-proton and the reaction conditions. The presence of the electron-withdrawing acetoxy group could influence the stability of the potential enolate.
Studies on the epimerization of 2-thio-D-mannopyranose derivatives have shown that such processes can be facile. masterorganicchemistry.com While no specific epimerization studies on this compound have been found, any reaction involving this compound, especially under basic conditions, should be carefully monitored for potential loss of stereochemical purity.
Functional Group Interconversions on the Butyric Acid Backbone
The butyric acid backbone of this compound offers several sites for functional group interconversion, beyond the reactions at the ester and carboxylic acid termini.
One key transformation is the conversion of the carboxylic acid group into other functionalities. For instance, carboxylic acids can be converted into amides. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. uta.edu Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). uta.edu
The acetoxy group can also be a site for transformation. Hydrolysis of the acetoxy group, typically under basic or acidic conditions, would yield the corresponding β-hydroxy derivative, (S)-3-hydroxy-4-ethoxy-4-oxobutyric acid. This transformation is a common deprotection step in organic synthesis.
Furthermore, the carbon skeleton itself can be modified. For example, the malonic ester synthesis and the acetoacetic ester synthesis are classic methods for alkylating the α-carbon of esters. While these reactions are typically performed on malonic or acetoacetic esters, the principles could potentially be applied to the C3 position of this compound, provided a suitable base is used to generate the enolate.
The table below summarizes the potential products from various functional group interconversions of this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. Base (e.g., NaOH), 2. Acid | (S)-2-Acetoxysuccinic acid | Saponification |
| This compound | R'OH, Acid or Base catalyst | (S)-3-Acetoxy-4-(alkoxy)-4-oxobutanoic acid | Transesterification |
| This compound | 1. SOCl₂, 2. R₂NH | (S)-3-Acetoxy-4-ethoxy-N,N-dialkyl-4-oxobutanamide | Amidation |
| This compound | Acid or Base | (S)-3-Hydroxy-4-ethoxy-4-oxobutyric acid | Deacetylation |
Applications of S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid As a Chiral Building Block in Advanced Synthesis
Asymmetric Synthesis of Complex Chiral Molecules
The inherent chirality of (S)-3-acetoxy-4-ethoxy-4-oxobutyric acid makes it an attractive starting material for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. nih.govenamine.net
While direct and specific examples of the use of this compound in the synthesis of marketed pharmaceutical intermediates are not extensively documented in readily available literature, its structural motifs are found in various bioactive molecules. For instance, chiral succinic acid derivatives are key components in the synthesis of important compounds like L-carnitine and the anticancer drug paclitaxel (B517696) (Taxol). ryongnamsan.edu.kp The structural similarity of this compound to these precursors suggests its potential as a valuable intermediate. The synthesis of complex pharmaceutical agents often relies on chiral building blocks to introduce specific stereochemistry, which is crucial for drug efficacy and safety. nih.govnih.gov For example, the synthesis of carbapenem (B1253116) antibiotics often utilizes chiral C4 building blocks like 4-acetoxyazetidinone derivatives. researchgate.net
Table 1: Representative Pharmaceutical Intermediates Potentially Accessible from Malic Acid Derivatives
| Intermediate Class | Potential Application | Key Synthetic Transformation |
| Chiral γ-amino acids | Neuromodulators, anticonvulsants | Amination of the α-carbon |
| Substituted β-lactams | Carbapenem and penem (B1263517) antibiotics | Cyclization and functional group manipulation |
| Chiral hydroxy esters | Statins, antiviral agents | Reduction and further elaboration |
This table represents potential applications based on the structural class of the building block, as specific literature for the title compound is limited.
Malic acid and its derivatives are fundamental chiral pool starting materials for the total synthesis of a wide array of natural products. magtech.com.cnmagtech.com.cn These building blocks provide a stereochemically defined carbon skeleton that can be elaborated into complex natural product scaffolds. Although specific total syntheses employing this compound are not prominently reported, the general strategies involving malic acid derivatives are well-established. For instance, they serve as precursors to polyhydroxylated alkaloids and other biologically active natural compounds. rsc.org
The development of chiral ligands is paramount for the advancement of asymmetric catalysis. researchgate.net Chiral C4 building blocks derived from tartaric and malic acids are frequently employed in the synthesis of ligands for metal-catalyzed reactions. These ligands, in turn, are used to induce enantioselectivity in a variety of chemical transformations. The carboxylic acid and ester functionalities of this compound offer convenient points for modification to construct bidentate or polydentate ligands.
Role in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional group array of this compound makes it a suitable precursor for various chiral heterocyclic systems.
Chiral lactones and lactams are important structural motifs present in many biologically active compounds. researchgate.net Malic acid derivatives can be readily converted into chiral butyrolactones through intramolecular cyclization. The synthesis of chiral γ-substituted α-amino acids can be achieved through β-lactone intermediates, which are accessible from malic acid-derived synthons.
Table 2: Examples of Chiral Heterocycles Derived from C4 Building Blocks
| Heterocycle | Synthetic Approach | Potential Biological Relevance |
| γ-Butyrolactones | Intramolecular esterification | Present in various natural products |
| β-Lactams | Staudinger cycloaddition, ring closure | Core of β-lactam antibiotics |
| Pyrrolidines | Reductive amination and cyclization | Alkaloids, enzyme inhibitors |
This table illustrates general synthetic pathways from C4 chiral building blocks, as specific examples for the title compound are scarce.
Annulation reactions are powerful methods for the construction of cyclic and polycyclic systems. While specific annulation reactions involving this compound are not well-documented, related 3-acetoxy-1,4-enynes have been used in rhodium-catalyzed [3+2]/[4+2] annulation cascades to construct complex azafluorenone frameworks. gelest.comrsc.org These types of reactions highlight the potential of functionalized building blocks to participate in complex cyclization cascades to afford fused ring systems. nih.gov
Development of Novel Methodologies in Asymmetric Organic Reactions
The quest for new and efficient methods to control stereochemistry in chemical reactions is a central theme in organic synthesis. Chiral molecules like this compound can be instrumental in this endeavor, often acting as chiral auxiliaries or key intermediates in the development of stereoselective transformations. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
While extensive research on the direct application of this compound in developing new asymmetric methodologies is not widely documented in publicly available literature, its structural motifs are indicative of its potential. The presence of a stereogenic center alpha to a carbonyl group is a classic feature utilized in enolate chemistry to direct alkylations, aldol (B89426) reactions, and other bond-forming processes in a diastereoselective manner.
The general principle involves the attachment of the chiral acid to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then influence the trajectory of the incoming reagent, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recycled.
Table 1: Hypothetical Application in Asymmetric Aldol Reaction
| Reactant 1 (Prochiral Ketone) | Reactant 2 (Aldehyde) | Chiral Auxiliary | Proposed Diastereomeric Excess (d.e.) |
| Cyclohexanone | Benzaldehyde | This compound | >90% |
| Acetone | Isobutyraldehyde | This compound | >85% |
Note: The data in this table is hypothetical and for illustrative purposes, as specific research data on this compound's use as a chiral auxiliary is limited.
Contributions to the Synthesis of Advanced Materials Precursors
The unique three-dimensional arrangement of atoms in chiral molecules can be translated into macroscopic properties in materials science. The incorporation of chiral units into polymers and other materials can lead to the development of advanced materials with unique optical, electronic, or recognition properties.
This compound serves as a potential precursor for the synthesis of such advanced materials. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to be incorporated into polymer backbones or used as a pendant group through various polymerization techniques.
For instance, the carboxylic acid functionality can be used for condensation polymerization with a diol to form chiral polyesters. The resulting polymers would possess stereogenic centers at regular intervals along the polymer chain, potentially inducing a helical conformation and leading to materials with chiroptical properties, such as circular dichroism. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or in nonlinear optics.
Furthermore, the acetoxy group could be hydrolyzed to a hydroxyl group, providing a site for further modification or for initiating ring-opening polymerization of cyclic esters like lactide or caprolactone. This would result in the formation of biodegradable block copolymers with a chiral segment, influencing the degradation profile and mechanical properties of the final material.
Table 2: Potential Advanced Materials from this compound
| Material Type | Synthetic Route | Key Chiral Feature | Potential Application |
| Chiral Polyester | Polycondensation with an achiral diol | Stereocenters in the polymer backbone | Chiral separation media |
| Chiral Block Copolymer | Ring-opening polymerization initiator | Chiral end-group or block | Controlled drug delivery |
| Functionalized Polymer | Attachment as a pendant group | Chiral side chains | Asymmetric catalysis support |
Note: This table represents potential applications based on the chemical structure of the compound, as specific research on its use in advanced materials is not extensively reported.
Advanced Spectroscopic and Structural Characterization Methodologies for S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be utilized to establish the connectivity of atoms in (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, while advanced NMR techniques can provide insight into its stereochemistry.
In a ¹H NMR spectrum, the protons of the ethoxy group would appear as a characteristic quartet for the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the terminal methyl group (-OCH₂CH₃). The protons on the succinic acid backbone would present as a more complex splitting pattern due to the presence of a stereocenter. The methine proton at the chiral center (C3) would likely appear as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group (C2). The acetoxy group would show a singlet for its methyl protons.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. bhu.ac.in The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the two ester groups, the chiral methine carbon, the methylene carbons of the succinic acid backbone and the ethoxy group, and the methyl carbons of the acetoxy and ethoxy groups. oregonstate.edulibretexts.org The chemical shifts of these carbons are influenced by their local electronic environment. bhu.ac.inlibretexts.org
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). To confirm the absolute stereochemistry, chiral derivatizing agents or chiral solvating agents could be used to induce diastereomeric differences in the NMR spectra of the enantiomers.
Illustrative ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet |
| -CH(OAc)- | 5.3 - 5.5 | doublet of doublets |
| -OCH₂CH₃ | 4.1 - 4.3 | quartet |
| -CH₂COOH | 2.7 - 2.9 | doublet of doublets |
| -C(O)CH₃ | 2.0 - 2.2 | singlet |
| -OCH₂CH₃ | 1.2 - 1.4 | triplet |
Illustrative ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| -C(O)O- (ester) | 169 - 172 |
| -C(O)CH₃ (acetate) | 169 - 171 |
| -CH(OAc)- | 68 - 72 |
| -OCH₂CH₃ | 60 - 63 |
| -CH₂COOH | 35 - 40 |
| -C(O)CH₃ | 20 - 22 |
| -OCH₂CH₃ | 13 - 15 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the carboxylic acid and the two ester groups. pressbooks.publibretexts.org These would typically appear in the region of 1700-1760 cm⁻¹. orgchemboulder.com The C=O stretch of the carboxylic acid is often broader than that of the esters. Additionally, a very broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester and carboxylic acid groups would also be visible in the fingerprint region (1000-1300 cm⁻¹). orgchemboulder.com
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and can be useful for studying samples in aqueous solutions.
Illustrative IR Absorption Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Acetate C=O | Stretch | ~1740 | Strong |
| C-O | Stretch | 1000 - 1300 | Medium-Strong |
| C-H | Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. tutorchase.comwhitman.edu
Illustrative Mass Spectrometry Data (ESI-MS):
| Ion | Expected m/z | Description |
| [M+H]⁺ | 205.06 | Protonated molecule |
| [M+Na]⁺ | 227.04 | Sodium adduct |
| [M-H]⁻ | 203.05 | Deprotonated molecule |
Illustrative Fragmentation Data (MS/MS of [M+H]⁺):
| Fragment m/z | Possible Lost Neutral Fragment |
| 159.05 | C₂H₅OH (Ethanol) |
| 145.03 | CH₃COOH (Acetic Acid) |
| 117.03 | C₂H₅OH + CH₂CO (Ethanol + Ketene) |
| 101.02 | C₂H₅OH + CH₃COOH (Ethanol + Acetic Acid) |
Chiral Chromatography for Enantiomeric Purity and Separation
Chiral chromatography is essential for separating the enantiomers of a chiral compound and determining its enantiomeric purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a widely used method for the separation of enantiomers. springernature.com This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a broad range of chiral compounds, including carboxylic acids. researchgate.netmdpi.com
For the analysis of this compound, a normal-phase or polar organic mobile phase would likely be employed with a polysaccharide-based column. The mobile phase composition, flow rate, and temperature would be optimized to achieve baseline separation of the (S) and (R) enantiomers.
Illustrative Chiral HPLC Method:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers |
Gas Chromatography (GC) on Enantioselective Columns
For volatile compounds, or those that can be made volatile through derivatization, gas chromatography on an enantioselective column is a powerful separation technique. nih.gov Carboxylic acids often require derivatization to improve their volatility and chromatographic behavior. sigmaaldrich.comgreyhoundchrom.com this compound could potentially be analyzed directly on a polar, specialized column or after esterification of the free carboxylic acid (e.g., to its methyl ester).
The stationary phase in enantioselective GC columns is typically a chiral selector, such as a cyclodextrin (B1172386) derivative, dispersed in a polysiloxane matrix. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Illustrative Chiral GC Method (after derivatization to the methyl ester):
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium |
| Temperature Program | Optimized gradient (e.g., 100°C to 220°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Outcome | Separation of the diastereomeric derivatives of the (S) and (R) enantiomers |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute configuration. springernature.comresearchgate.net This technique requires a single crystal of high quality.
If a suitable crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. By using anomalous dispersion, typically with copper radiation, the absolute configuration of the chiral center at C3 could be determined without ambiguity. nih.govresearchgate.net This would provide definitive proof of the (S)-configuration. To date, no crystal structure for this specific compound appears to be publicly available.
Chiroptical Methods, including Optical Rotation and Circular Dichroism (CD) Spectroscopy
Chiroptical spectroscopic methods are indispensable for the characterization of enantiomerically pure compounds, providing critical information on the three-dimensional arrangement of atoms. For a chiral molecule such as this compound, these techniques are fundamental in confirming its absolute configuration and enantiomeric purity. The primary chiroptical methods include optical rotation and circular dichroism spectroscopy.
Optical Rotation
Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent used, the temperature, and the wavelength of the light. The specific rotation, [α], is a standardized measure of this property and is a key physical constant for a chiral molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features and secondary structure of a molecule. Chromophores, or light-absorbing functional groups, in a chiral environment give rise to CD signals. In this compound, the carbonyl groups of the ester and carboxylic acid, as well as the acetoxy group, are the primary chromophores.
The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of these chromophores relative to the chiral center. Although specific CD spectral data for this compound has not been reported in publicly accessible literature, the analysis of its CD spectrum would be a powerful tool for confirming the (S)-configuration. Theoretical calculations could also be employed to predict the CD spectrum and compare it with experimental data to provide robust evidence for the absolute configuration.
The following table provides an illustrative example of the kind of data that would be obtained from chiroptical analysis of a related chiral compound, as specific data for this compound is not available.
| Parameter | Value | Conditions |
| Specific Rotation [α] | +8.5° | neat, 20°C |
| Compound | (+)-Diethyl L-tartrate | |
| Wavelength | 589 nm (Na D-line) |
This table is for illustrative purposes only and does not represent data for this compound.
Theoretical and Computational Investigations of S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid, these calculations would provide a deep understanding of its structure, stability, and chemical behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com A DFT study of this compound would be instrumental in identifying its most stable three-dimensional structures, known as conformers. Due to the presence of several rotatable single bonds, the molecule can exist in various spatial arrangements.
A systematic conformational analysis using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the relative energies of these conformers. researchgate.net The results would identify the global minimum energy structure, which is the most populated conformation at equilibrium, as well as other low-energy conformers that may be present. This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180 | 60 | 0.00 |
| B | 60 | 60 | 1.25 |
| C | -60 | 180 | 2.50 |
| D | 180 | -60 | 1.30 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The locations of the HOMO and LUMO on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively, thereby predicting potential reaction pathways. imperial.ac.uk
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and intramolecular interactions within a molecule. rsc.orgresearchgate.netjuniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu
For this compound, an NBO analysis would quantify the extent of electron delocalization from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding orbitals). researchgate.net This analysis provides a quantitative measure of hyperconjugative and steric interactions, which are crucial for understanding the molecule's stability and conformational preferences. rsc.org The calculated natural atomic charges would also reveal the distribution of charge within the molecule, highlighting the most electropositive and electronegative centers. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a solution. MD simulations model the movement of atoms and molecules over time, taking into account the interactions with solvent molecules.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent affects its conformational preferences. It would also provide information on the dynamics of the molecule, including its flexibility and the time scales of conformational changes. Furthermore, the simulation could be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net
In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scispace.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations could predict the vibrational frequencies and intensities of its IR spectrum. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to aid in the assignment of peaks. researchgate.net Time-dependent DFT (TD-DFT) could be employed to predict the electronic transitions responsible for UV-Vis absorption. A close agreement between the predicted and experimental spectra would provide strong evidence for the correctness of the calculated molecular structure and properties.
Computational Elucidation of Reaction Mechanisms and Transition States Involving the Compound
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products.
For reactions involving this compound, such as its hydrolysis or esterification, computational studies could determine the most likely reaction pathways. By calculating the activation energies associated with different possible mechanisms, the preferred route can be identified. This level of mechanistic detail is often difficult to obtain through experimental methods alone and is essential for optimizing reaction conditions and designing new synthetic routes.
Future Perspectives and Emerging Research Avenues for S 3 Acetoxy 4 Ethoxy 4 Oxobutyric Acid
Exploration of Highly Sustainable and Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net For a key chiral intermediate like (S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, shifting from conventional synthetic methods to more sustainable alternatives is a primary research focus.
Current research emphasizes the use of biocatalysis and renewable feedstocks. researchgate.net Enzymatic resolutions and asymmetric catalysis are at the forefront of these efforts, offering high selectivity under mild conditions. semanticscholar.org Future research will likely concentrate on discovering or engineering novel enzymes that can produce the target molecule with even higher enantiomeric excess and yield, thereby eliminating the need for protecting groups and reducing the number of synthetic steps.
Another promising avenue is the use of flow chemistry. Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed under safer and more controlled conditions with reduced solvent usage and waste generation. The integration of biocatalysts into flow systems represents a particularly powerful synergy for sustainable production.
Table 1: Comparison of Synthetic Route Strategies
| Strategy | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable feedstocks, biomass |
| Catalysts | Heavy metal catalysts, stoichiometric reagents | Biocatalysts (enzymes), organocatalysts, recyclable catalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids (e.g., CO2), ionic liquids |
| Energy Input | High temperature and pressure | Mild conditions (room temperature and pressure) |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, atom economy focus |
| Process | Batch processing | Continuous flow chemistry |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for novel chemical entities in drug discovery and materials science has spurred the development of automated synthesis platforms. chemrxiv.org These systems, which combine robotics for liquid and solid handling with sophisticated software, enable the rapid synthesis and screening of large libraries of compounds. rsc.org
Integrating the synthesis of this compound and its derivatives into such platforms is a key future direction. This would allow for the high-throughput exploration of its chemical space. For instance, by systematically reacting the parent compound with a diverse set of reagents, researchers can quickly generate libraries of novel derivatives and screen them for biological activity or desirable material properties. researchgate.net Automated platforms facilitate rapid reaction optimization, varying parameters like catalyst, solvent, and temperature to quickly identify the most efficient synthetic conditions. scripps.edu
Table 2: Components of an Automated Synthesis Platform
| Component | Function | Example Equipment |
|---|---|---|
| Robotic Liquid/Solid Handling | Dispenses precise amounts of reagents, solvents, and catalysts. | Unchained Labs Freeslate, Biotage Initiator+ Alstra |
| Parallel Reaction Blocks | Allows for multiple reactions to be run simultaneously under different conditions. | Parallel pressure reactors with independent temperature and pressure control |
| Online Analysis | Monitors reaction progress and purity in real-time. | Integrated LC-MS, SFC, ReactIR |
| Automated Purification | Isolates and purifies the desired products from reaction mixtures. | Waters Autopurify prep LC-MS |
| Data Management Software | Controls the hardware, collects data, and aids in data analysis and visualization. | Project-specific instrument protocols and custom data processing software |
Novel Catalyst Development for Stereoselective Transformations of the Compound
The stereochemistry of this compound is its most critical feature. Developing novel catalysts to control the stereochemical outcome of its transformations is a vibrant area of research. nih.gov While existing methods may provide good selectivity, the quest for catalysts that offer near-perfect enantioselectivity ( >99% ee) under mild, scalable, and environmentally benign conditions continues.
Future research will likely focus on several key areas:
Organocatalysis: The development of small, metal-free organic molecules as catalysts is a major trend in asymmetric synthesis. semanticscholar.org These catalysts are often less sensitive to air and moisture than traditional metal catalysts and are considered more sustainable.
Biocatalysis: Directed evolution and protein engineering are being used to create highly specific enzymes for desired transformations. An engineered enzyme could, for example, selectively hydrolyze one of the ester groups or catalyze a condensation reaction at a specific position with high fidelity.
Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) in a single pot can enable novel transformations that are not possible with either catalyst alone. This approach could unlock new synthetic pathways starting from this compound.
Expansion of its Synthetic Utility in Unprecedented Chemical Transformations
The functional groups present in this compound—a chiral center, two distinct ester functionalities, and an active methylene (B1212753) group—provide a rich platform for synthetic exploration. While it is a known precursor for some heterocyclic compounds and other chiral molecules, its full synthetic potential remains untapped. researchgate.net
Future research aims to utilize this compound in novel and unprecedented chemical transformations. This could involve leveraging its unique stereochemistry to direct complex, multi-component reactions, creating multiple new stereocenters in a single step. For example, its use in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, could lead to the rapid assembly of complex molecular architectures. researchgate.net Another area of interest is its potential use in C-H activation chemistry, where catalysts could selectively functionalize otherwise inert carbon-hydrogen bonds, opening up entirely new avenues for derivatization.
Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving the Compound
Understanding and optimizing chemical reactions requires precise analytical methods. For reactions involving chiral compounds like this compound, the ability to monitor not just the reaction progress but also the enantiomeric purity in real-time is crucial.
Emerging analytical techniques are making this possible. numberanalytics.com
In-situ Spectroscopy: Techniques such as ReactIR (Infrared) and benchtop NMR spectroscopy allow chemists to "watch" reactions as they happen, providing detailed kinetic and mechanistic data without the need for sampling. magritek.com This is invaluable for optimizing reaction conditions and identifying transient intermediates.
Chiral Chromatography: Advances in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using novel chiral stationary phases enable rapid and accurate determination of enantiomeric excess. mdpi.comwikipedia.org Two-dimensional chromatography techniques can further enhance separation power for complex reaction mixtures. scripps.edu
Mass Spectrometry: Electrospray Ionization-Mass Spectrometry (ESI-MS) is a highly sensitive technique for monitoring reaction intermediates and products. nih.gov Recent developments in using mass spectrometry for chiral analysis, sometimes in conjunction with chiral reagents, offer a rapid method for screening the enantioselectivity of reactions. acs.org Single-molecule detection platforms are also emerging as powerful tools for studying reaction stereochemistry at a fundamental level. nih.govresearchgate.net
These advanced analytical tools will be instrumental in developing the next generation of synthetic methods for this compound, ensuring its efficient and selective transformation into valuable end-products.
Q & A
Q. What are the optimal synthetic routes for producing (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid with high enantiomeric purity?
Methodological Answer:
- Utilize asymmetric esterification or kinetic resolution techniques to achieve stereochemical control. For example, employ chiral catalysts (e.g., lipases or organocatalysts) to selectively acetylate the (S)-enantiomer of a precursor like 4-ethoxy-4-oxobutyric acid. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield and purity .
- Purify intermediates using column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvent systems to separate esters from byproducts. Validate enantiomeric excess (>98%) using chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Confirm molecular structure using 1H/13C NMR to identify acetate (δ ~2.0–2.1 ppm), ethoxy (δ ~1.2–1.4 ppm), and ketone (δ ~210–220 ppm in 13C) groups. Compare with spectral databases for analogous compounds (e.g., acetoacetic acid derivatives) .
- Use FT-IR to detect ester carbonyl stretches (~1740–1760 cm⁻¹) and carboxylic acid O-H stretches (if present due to hydrolysis). Supplement with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC over 30–90 days to quantify hydrolysis of the acetoxy group into carboxylic acid derivatives .
- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures. Store long-term in anhydrous, inert atmospheres (argon) to minimize ester hydrolysis .
Q. What protocols ensure accurate purity assessment of this compound?
Methodological Answer:
- Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm for carbonyl absorption). Calibrate against a certified reference standard.
- For trace impurities, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to detect volatile degradation products. Report purity as area normalization (%) with a detection limit ≤0.1% .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in its synthesis?
Q. How do pH and solvent polarity influence its degradation pathways?
Methodological Answer:
Q. What advanced methods resolve enantiomeric impurities in this compound?
Methodological Answer:
Q. How can computational modeling predict its reactivity in complex reaction systems?
Methodological Answer:
Q. How do contradictory data on its thermal stability arise, and how can they be resolved?
Methodological Answer:
- Replicate conflicting studies under standardized conditions (e.g., heating rate in TGA: 10°C/min). Compare degradation profiles and identify confounding factors (e.g., residual solvents acting as catalysts). Publish reproducibility protocols with detailed calorimetric data (DSC) .
Q. What strategies improve reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Implement design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, temperature). Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ FT-IR). Document batch records with raw data (e.g., NMR spectra) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
